Tert-butyl 7-(2-methoxy-2-oxoethyl)-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate
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Overview
Description
Tert-butyl 7-(2-methoxy-2-oxoethyl)-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate is a complex organic compound featuring a tert-butyl group, a methoxy-oxoethyl group, and a thiadiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(2-methoxy-2-oxoethyl)-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy-Oxoethyl Group: This step often involves esterification or alkylation reactions.
Addition of the Tert-Butyl Group: This is usually done through tert-butylation reactions using tert-butyl chloride or tert-butyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(2-methoxy-2-oxoethyl)-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tert-butyl and methoxy-oxoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-(2-methoxy-2-oxoethyl)-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-(2-methoxy-2-oxoethyl)-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-(2-ethoxy-2-oxoethyl)-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate
- Tert-butyl 7-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 7-(2-methoxy-2-oxoethyl)-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H20N2O6S |
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Molecular Weight |
320.36 g/mol |
IUPAC Name |
tert-butyl 7-(2-methoxy-2-oxoethyl)-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O6S/c1-12(2,3)20-11(16)14-8-6-5-7-13(21(14,17)18)9-10(15)19-4/h5-6H,7-9H2,1-4H3 |
InChI Key |
KZHZKYFLCREYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCN(S1(=O)=O)CC(=O)OC |
Origin of Product |
United States |
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